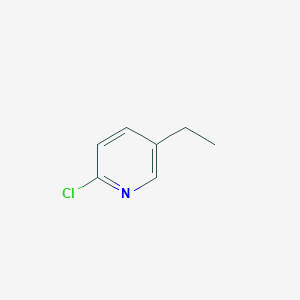

2-Chloro-5-ethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQDSJJSRDWZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456067 | |

| Record name | 2-Chloro-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90196-32-0 | |

| Record name | 2-Chloro-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-ethylpyridine: A Comprehensive Technical Guide for Scientific Professionals

An In-depth Exploration of CAS No. 90196-32-0 for Researchers in Drug Discovery and Development

Introduction

2-Chloro-5-ethylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a variety of more complex molecules.[1][2] Its unique structural features, namely the presence of a reactive chlorine atom and an ethyl group on the pyridine ring, make it a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug development. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its effective application in research and synthesis.

| Property | Value |

| CAS Number | 90196-32-0 |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol [2] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 204.3 ± 20.0 °C (Predicted)[1] |

| Density | 1.111 ± 0.06 g/cm³ (Predicted)[1] |

| LogP | 2.29740[1] |

| Storage | 2-8°C, under inert gas[2] |

Synthesis and Reactivity

The synthesis of 2-chloro-5-substituted pyridines can be achieved through various synthetic routes. One common approach involves the chlorination of the corresponding pyridine-N-oxide followed by functional group manipulation. The reactivity of this compound is primarily dictated by the pyridine ring and its substituents.

Key Reaction Pathways

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone of its utility as a synthetic intermediate.[3] The ethyl group at the 5-position can also be a site for further chemical modification, although it is generally less reactive than the chloro-substituent.

Caption: Key reaction pathways of this compound.

Applications in Drug Development and Agrochemicals

The versatility of this compound makes it a valuable intermediate in the synthesis of biologically active molecules.[1]

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a starting material for the development of active pharmaceutical ingredients (APIs).[2] The pyridine scaffold is a common feature in many drugs, and the ability to functionalize the 2 and 5 positions of the ring allows for the fine-tuning of a molecule's pharmacological properties. For instance, derivatives of 2-chloropyridine have been investigated for their potential as antitumor agents.[4]

Agrochemical Applications

This compound and its derivatives are also utilized in the production of pesticides and herbicides.[2] The structural motifs derived from this intermediate can contribute to the efficacy and stability of the final agrochemical product.[2] For example, related compounds like 2-chloro-5-methylpyridine are used in the synthesis of certain insecticidal compounds.[3]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution

The following is a representative protocol for a nucleophilic aromatic substitution reaction using this compound.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, alcohol, or thiol)

-

Anhydrous solvent (e.g., DMF, DMSO, or NMP)

-

Base (e.g., K₂CO₃, NaH, or Et₃N)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of this compound in the chosen anhydrous solvent, add the nucleophile and the base.

-

Heat the reaction mixture to the desired temperature (typically between 80-150 °C) under an inert atmosphere.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Sources

An In-Depth Technical Guide to 2-Chloro-5-ethylpyridine: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-ethylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, particularly the presence of a reactive chlorine atom and an ethyl group on the pyridine ring, make it a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] In the realm of drug discovery and development, this compound provides a versatile scaffold for the synthesis of active pharmaceutical ingredients (APIs), enabling the targeted design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed synthesis protocol, and its applications in medicinal chemistry, with a focus on its role in the synthesis of modern pharmaceuticals.

Physicochemical Properties of this compound

This compound is a colorless liquid with a distinct, strong odor.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | [1][2][3] |

| Molecular Weight | 141.60 g/mol | [2] |

| CAS Number | 90196-32-0 | [1][3] |

| Boiling Point (Predicted) | 204.3 ± 20.0 °C | [1] |

| Density (Predicted) | 1.111 ± 0.06 g/cm³ | [1] |

| Appearance | Colorless liquid | [1] |

| Storage | 2-8°C, under inert gas | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, a notable route being the conversion of 2-chloro-5-bromopyridine to 2-chloro-5-vinylpyridine via a Suzuki coupling reaction, followed by selective hydrogenation.[4]

Experimental Workflow: Synthesis of this compound

Caption: A two-step synthesis pathway for this compound.

Step 1: Suzuki Coupling to 2-Chloro-5-vinylpyridine

This step involves a palladium-catalyzed cross-coupling reaction between 2-chloro-5-bromopyridine and a vinylboronic acid derivative.

Materials:

-

2-chloro-5-bromopyridine

-

Vinylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-bromopyridine and vinylboronic acid pinacol ester in a 2:1 mixture of toluene and water.

-

Add palladium(II) acetate and triphenylphosphine to the mixture.

-

Add a 2M aqueous solution of sodium carbonate.

-

Heat the reaction mixture to reflux and stir vigorously for 12 hours under an inert atmosphere.

-

After cooling to room temperature, separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 2-chloro-5-vinylpyridine.

Step 2: Selective Hydrogenation to this compound

The selective hydrogenation of the vinyl group is achieved using a specific iridium-based catalyst to avoid reduction of the pyridine ring or cleavage of the chloro-substituent.[4]

Materials:

-

2-chloro-5-vinylpyridine

-

Iridium catalyst (e.g., a Crabtree's catalyst derivative as described in the patent)[4]

-

Dichloromethane (DCM)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 2-chloro-5-vinylpyridine in dichloromethane in a high-pressure reactor.

-

Add the iridium-based catalyst to the solution.

-

Pressurize the reactor with hydrogen gas (typically 1-5 bar).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Carefully release the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation under reduced pressure to yield high-purity this compound.[4]

Applications in Drug Development: A Key Intermediate for COX-2 Inhibitors

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its structural motif is found in a number of biologically active compounds. While direct synthesis pathways for many drugs are proprietary, the analogous structure of 2-Chloro-5-methylpyridine is a known key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[5] The ethyl-substituted pyridine core provides a similar scaffold for the development of related anti-inflammatory agents.

The general synthetic utility of 2-chloro-substituted pyridines in forming carbon-carbon bonds through cross-coupling reactions, such as the Suzuki coupling, allows for the introduction of various aryl and heteroaryl groups at the 2-position. This is a common strategy in medicinal chemistry to explore the structure-activity relationship of drug candidates.

Logical Relationship in Drug Synthesis

Caption: Role of this compound in API synthesis.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably within a fume hood. It is important to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis, while requiring specific catalytic systems for high selectivity and yield, provides a key building block for the development of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in the field of drug discovery and development.

References

- This compound. MySkinRecipes.

- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances.

- This compound | 90196-32-0 | C7H8ClN | Appchem. Appchem.

- 5-ethyl-2-methylpyridine. Organic Syntheses Procedure.

- 2-chloro-5-ethyl pyridine preparation method. Google Patents.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. appchemical.com [appchemical.com]

- 4. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]

- 5. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-ethylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-ethylpyridine (CAS No: 90196-32-0) is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of high-value chemical entities.[1] With the molecular formula C₇H₈ClN, its structural features make it a valuable building block in the pharmaceutical and agrochemical industries.[1][2] In drug development, its scaffold is incorporated into active pharmaceutical ingredients (APIs), while in agriculture, it is used to produce specialized pesticides and herbicides.[2]

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound. It is designed to equip researchers and development scientists with the technical data and analytical methodologies required for its accurate identification, handling, and application in a laboratory setting. The discussion moves beyond a simple recitation of data to explain the causality behind analytical choices, ensuring a robust understanding of the compound's characteristics.

Section 1: Core Physicochemical Properties

The fundamental physical properties of a compound are critical for predicting its behavior in various chemical and physical processes, including reaction kinetics, purification, and formulation. The key physicochemical data for this compound are summarized below. It is important to note that some of the publicly available data, such as boiling point and density, are predicted values derived from computational models.[1] Experimental verification is therefore recommended for applications sensitive to these parameters.

| Property | Value | Source |

| CAS Number | 90196-32-0 | [1][3] |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1][2] |

| Appearance | Colorless liquid with a strong odor | [1] |

| Boiling Point | 204.3 ± 20.0 °C (Predicted) | [1] |

| Density | 1.111 ± 0.06 g/cm³ (Predicted) | [1] |

| Partition Coefficient (LogP) | 2.29740 | [1] |

The partition coefficient (LogP) of approximately 2.3 suggests that this compound has moderate lipophilicity, indicating it will be more soluble in organic solvents than in water.

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a chemical substance. The following sections detail the expected spectral characteristics of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of a compound. When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this compound is expected to show a distinct molecular ion peak (M⁺).

-

Expected Molecular Ion (M⁺): An ion peak will be observed at a mass-to-charge ratio (m/z) of approximately 141.

-

Isotopic Pattern: A crucial feature for chlorine-containing compounds is the presence of the ³⁷Cl isotope. This results in a characteristic M+2 peak (at m/z ≈ 143) with an intensity that is approximately one-third of the main M⁺ peak (m/z ≈ 141), confirming the presence of a single chlorine atom in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. While specific experimental spectra for this compound are not widely published, a theoretical analysis based on its structure allows for the prediction of its key NMR features.

-

¹H NMR Spectroscopy (Predicted):

-

Ethyl Group: The ethyl group at the 5-position will produce two distinct signals: a triplet at approximately 1.2 ppm corresponding to the three methyl protons (-CH₃) and a quartet at around 2.6 ppm from the two methylene protons (-CH₂-). The splitting pattern arises from the coupling between these adjacent protons.

-

Pyridine Ring Protons: The three protons on the pyridine ring will appear in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns are influenced by the electron-withdrawing chloro group and the electron-donating ethyl group.

-

-

¹³C NMR Spectroscopy (Predicted):

-

A total of seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

-

Two signals will be in the aliphatic region (< 30 ppm) for the ethyl group carbons.

-

Five signals will appear in the aromatic region (> 120 ppm), representing the carbons of the pyridine ring. The carbon atom bonded to the chlorine will be significantly shifted downfield.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands:

-

C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹ corresponding to the ethyl group.

-

C-H Stretching (Aromatic): Weaker bands above 3000 cm⁻¹.

-

C=C and C=N Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the chloro-substituent.

Section 3: Experimental Workflows and Methodologies

To ensure the identity and purity of a batch of this compound, a structured analytical workflow is essential. This workflow integrates multiple techniques to provide a comprehensive characterization of the material.

Caption: Standard analytical workflow for the characterization of this compound.

Protocol 1: Purity and Identity Confirmation by GC-MS

This protocol describes a standard method for determining the purity of this compound and confirming its molecular weight.

Causality: The gas chromatograph (GC) separates the sample into its individual components based on their volatility and interaction with the column's stationary phase. This allows for the quantification of impurities. The mass spectrometer (MS) then fragments and detects each component, providing a mass spectrum that serves as a molecular fingerprint for identity confirmation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

GC Instrument Setup:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.

-

Temperature Program:

-

Initial oven temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Instrument Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.

-

Analyze the mass spectrum of the main peak to confirm the presence of the molecular ion (m/z 141) and the characteristic M+2 isotopic peak (m/z 143).

-

Protocol 2: Structural Elucidation by NMR Spectroscopy

This protocol provides a method for confirming the precise chemical structure of the compound.

Causality: NMR spectroscopy is the most powerful tool for unambiguous structure determination. It provides detailed information about the connectivity of atoms by analyzing the magnetic properties of atomic nuclei within a magnetic field, confirming the arrangement of the ethyl group and the substitution pattern on the pyridine ring.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.

-

A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign each signal to the corresponding protons and carbons in the predicted structure.

-

Section 4: Safety, Handling, and Storage

-

Potential Hazards: Based on analogous compounds, this compound is likely to be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[4][5]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or chemical fume hood. Wear standard PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][6]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[4] Some suppliers recommend storage at 2-8°C under an inert gas atmosphere.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. This guide has synthesized available data to present its core characteristics, from its fundamental physical constants to its spectroscopic fingerprint. By understanding the predicted properties and employing the robust analytical workflows detailed herein, researchers and drug development professionals can confidently identify, handle, and utilize this compound in their synthetic endeavors, ensuring both safety and scientific integrity.

References

- Stenutz. (n.d.). 2-chloro-5-ethylpyrimidine.

- PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.

- Royal Society of Chemistry. (n.d.). Supporting Information: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- Royal Society of Chemistry. (2015). Supporting Information.

- MySkinRecipes. (n.d.). This compound.

- SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum.

- Chemister.ru. (n.d.). 2-ethylpyridine.

- PubChem. (n.d.). 2-Chloro-5-nitropyridine.

- NIST WebBook. (n.d.). 2-Chloro-5-nitropyridine.

- AbacipharmTech. (n.d.). This compound.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:90196-32-0.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-ethylpyridine from 2-Chloro-5-vinylpyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-5-ethylpyridine, a key intermediate in the pharmaceutical and agrochemical industries[1]. The primary focus of this document is the selective catalytic hydrogenation of 2-chloro-5-vinylpyridine. Traditional hydrogenation methods often lead to undesirable side reactions, including dehalogenation and over-reduction of the pyridine ring. This guide details a robust and selective method utilizing a specialized iridium catalyst, offering high yield and purity of the desired product. The content herein is intended for researchers, scientists, and professionals in drug development and process chemistry, providing both theoretical understanding and practical, actionable protocols.

Introduction: The Significance of this compound

This compound serves as a critical building block in the synthesis of a variety of biologically active molecules. Its substituted pyridine scaffold is a common motif in numerous pharmaceutical agents and agrochemicals[1]. The controlled and efficient synthesis of this intermediate is therefore of paramount importance for the development of novel chemical entities. The conversion of 2-chloro-5-vinylpyridine to this compound, while seemingly a straightforward reduction, presents significant challenges in chemoselectivity.

The primary difficulty lies in the selective reduction of the vinyl group in the presence of a chlorine substituent and an aromatic pyridine ring, both of which are susceptible to reduction under typical hydrogenation conditions. Conventional catalysts, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), have been shown to be non-selective, leading to a mixture of byproducts including de-chlorinated compounds and over-reduced piperidine derivatives. This necessitates the use of a more sophisticated catalytic system that can selectively target the vinyl moiety while preserving the other functional groups.

The Synthetic Strategy: From Vinyl to Ethyl

The core of this guide focuses on the selective hydrogenation of 2-chloro-5-vinylpyridine. This transformation is best achieved using a specific iridium-based catalyst, which has demonstrated high selectivity and yield. The overall synthetic workflow can be broken down into two main stages:

-

Synthesis of the Starting Material: Preparation of 2-chloro-5-vinylpyridine.

-

Selective Hydrogenation: Catalytic reduction of 2-chloro-5-vinylpyridine to this compound.

Caption: A high-level overview of the synthetic workflow from 2-chloro-5-bromopyridine to this compound.

Experimental Protocols

Synthesis of 2-Chloro-5-vinylpyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In this context, it provides an efficient route to 2-chloro-5-vinylpyridine from a suitable boronic acid or ester and a halopyridine.

Reaction Principle: The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by transmetalation with the vinylboron species and subsequent reductive elimination to yield the desired product and regenerate the catalyst[2][3].

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-bromopyridine (1.0 equiv.), potassium vinyltrifluoroborate (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 equiv.) to the flask[2].

-

Solvent Addition: Add anhydrous and degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

-

Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-chloro-5-vinylpyridine.

Selective Hydrogenation of 2-Chloro-5-vinylpyridine

The selective reduction of the vinyl group is achieved using a specific iridium catalyst. While the patent literature points to a catalyst with a ferrocenyl diphosphine ligand, a more readily accessible and commonly used precursor for such reactions is chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, in combination with a suitable phosphine ligand. For the purpose of this guide, we will outline a general procedure using this precursor, which can be adapted for more specific ligand systems.

Catalyst System: The active catalyst is typically generated in situ from a precursor like [Ir(cod)Cl]₂ and a phosphine ligand. The choice of ligand is crucial for achieving high selectivity.

Experimental Protocol:

-

Catalyst Preparation (Precursor): Chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, can be synthesized from an iridium salt such as IrCl₃·nH₂O and 1,5-cyclooctadiene in an alcohol solvent. Several efficient synthetic methods have been reported[4][5].

-

Reaction Setup: In a high-pressure autoclave equipped with a magnetic stir bar, add the iridium catalyst precursor, for instance, a ferrocenyl diphosphine ligand such as (R)-1-[(SP)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine[6][7][8][9], and 2-chloro-5-vinylpyridine in a suitable solvent (e.g., methanol or ethanol).

-

Inerting: Seal the autoclave and purge several times with nitrogen to remove any oxygen.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake and by analyzing aliquots (after safely depressurizing and purging the system) using GC-MS or NMR.

-

Work-up:

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Purge the system with nitrogen.

-

Open the autoclave and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Rinse the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent[10].

Analytical Characterization

Thorough analytical characterization of both the starting material and the final product is essential to confirm their identity and purity.

2-Chloro-5-vinylpyridine

-

¹H NMR (400 MHz, CDCl₃): Expected signals include those for the vinyl protons (typically in the range of 5.5-7.0 ppm with characteristic splitting patterns) and the aromatic protons of the pyridine ring (in the range of 7.0-8.5 ppm).

-

¹³C NMR (101 MHz, CDCl₃): Expected signals include those for the vinyl carbons (around 115-140 ppm) and the aromatic carbons of the pyridine ring (in the range of 120-155 ppm).

-

GC-MS: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

This compound

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a triplet for the methyl protons of the ethyl group (around 1.2 ppm), a quartet for the methylene protons of the ethyl group (around 2.6 ppm), and signals for the aromatic protons of the pyridine ring[11].

-

¹³C NMR (101 MHz, CDCl₃): Expected signals include those for the methyl and methylene carbons of the ethyl group (typically below 30 ppm) and the aromatic carbons of the pyridine ring[11].

-

GC-MS: The mass spectrum will display the molecular ion peak. Common fragmentation patterns for alkyl-substituted aromatic compounds involve the loss of a methyl radical (M-15) or an ethyl radical (M-29)[1][12][13][14]. The isotopic pattern of chlorine will also be observable.

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| 2-Chloro-5-vinylpyridine | δ 8.35 (d, J=2.4 Hz, 1H), 7.65 (dd, J=8.2, 2.5 Hz, 1H), 7.28 (d, J=8.2 Hz, 1H), 6.65 (dd, J=17.6, 10.9 Hz, 1H), 5.85 (d, J=17.6 Hz, 1H), 5.45 (d, J=10.9 Hz, 1H) | δ 150.2, 148.1, 137.5, 134.9, 132.8, 123.5, 117.2 |

| This compound | δ 8.25 (d, J=2.4 Hz, 1H), 7.45 (dd, J=8.1, 2.5 Hz, 1H), 7.20 (d, J=8.1 Hz, 1H), 2.65 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.6 Hz, 3H) | δ 156.0, 149.0, 138.5, 136.5, 123.0, 26.0, 15.5 |

Note: The spectral data provided in the table are representative and may vary slightly depending on the specific experimental conditions.

Safety Considerations

5.1. General Safety

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

5.2. Catalytic Hydrogenation

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all connections in the hydrogenation apparatus are leak-proof. The system should be purged with an inert gas (e.g., nitrogen or argon) before and after the reaction to remove all oxygen.

-

Pyrophoric Catalysts: Many hydrogenation catalysts, especially when dry and finely divided, can be pyrophoric and may ignite upon exposure to air. Handle catalysts in an inert atmosphere or as a slurry in a solvent.

-

Pressure: Use a properly rated and maintained high-pressure reactor. Never exceed the maximum pressure rating of the vessel. Ensure a blast shield is in place during the reaction.

Caption: A flowchart outlining the critical safety steps for conducting a catalytic hydrogenation reaction.

Conclusion

The synthesis of this compound from 2-chloro-5-vinylpyridine is a critical transformation for the production of valuable chemical entities. The selective hydrogenation of the vinyl group in the presence of other reducible functionalities can be effectively achieved using a specialized iridium catalyst. This guide has provided a comprehensive overview of the synthetic strategy, detailed experimental protocols for the preparation of the starting material and the final product, analytical characterization methods, and essential safety precautions. By following the procedures outlined in this document, researchers and chemists can confidently and safely produce high-purity this compound for their research and development needs.

References

- An Efficient Synthesis of [Ir(cod)Cl]2 and Its Reaction with PMe2Ph to Give FAC-[IrH(PMe2C6H4)(PMe2Ph)3]. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link]

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry. [Link]

- Method for producing [Ir(cod)Cl]2.

- Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts. [Link]

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

- Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry. [Link]

- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correl

- Purification of Organic Compounds by Flash Column Chrom

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- 13.

- Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

- 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

- Mass Spectra of some substituted 2-Chloro-pyridones.

- Preparation of 2-chloro-5-methylpyridine.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Tufts University. [Link]

- This compound. MySkinRecipes. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 6. Buy (S)-1-[(RP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine [smolecule.com]

- 7. strem.com [strem.com]

- 8. (R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine; (R)-(S)-cy2PF-PtBu2; Josiphos ligand; 1-dicyclohexylphosphino-2-di-t-butylphosphinoethylferrocene; (r,r)-1-[1-(di-tert-butylphosphino)ethyl]-2-(dicyclohexylphosphino)ferrocene (acc to ); 1-[2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine; [(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine; JOSIPHOS SL-J009-1; (R)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-TERT-BUTYLPHOSPHINE; (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine; (R,R)-1-[1-(DI-TERT-BUTYLPHOSPHINO)ETHYL]-2-(DICYCLOHEXYLPHOSPHINO)FERROCENE; 1-dicyclohexylphosphino-2-di-tert-butylphosphinoethylferrocene; (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine,min. | Chemrio [chemrio.com:9999]

- 9. ( S )-1-[( R P )-2-(二环己基膦)二茂铁基] 乙基二- 叔丁基膦 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jcsp.org.pk [jcsp.org.pk]

- 14. whitman.edu [whitman.edu]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-ethylpyridine and Its Derivatives

Abstract

2-Chloro-5-ethylpyridine is a pivotal heterocyclic building block in the synthesis of a multitude of high-value chemical entities, particularly within the pharmaceutical and agrochemical industries.[1] Its strategic importance lies in the versatile reactivity of the chloro-substituent, which allows for the introduction of diverse functionalities through nucleophilic substitution and cross-coupling reactions. This guide provides an in-depth analysis of the principal synthetic strategies for accessing the this compound core and its subsequent derivatization. We will explore the mechanistic underpinnings of these transformations, present field-proven experimental protocols, and offer insights into the rationale behind methodological choices, empowering researchers to confidently and efficiently utilize this critical intermediate.

Introduction: Strategic Importance of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemistry. The introduction of a chlorine atom at the 2-position and an ethyl group at the 5-position creates a molecule with a unique combination of reactivity and lipophilicity. The chlorine atom at the C2 position is highly susceptible to displacement, serving as a versatile synthetic handle. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which activates the C2 and C4 positions towards nucleophilic attack.[2] The ethyl group at C5 provides a lipophilic anchor, often crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final active ingredient.

This guide is structured to provide a logical progression from fundamental retrosynthetic analysis to detailed, practical synthetic protocols for key transformations.

Retrosynthetic Analysis and Core Synthesis Strategies

A logical approach to synthesizing this compound derivatives begins with a retrosynthetic analysis, which identifies the most viable starting materials and key bond formations. The primary disconnections lead back to the core scaffold, this compound, which itself can be synthesized through several robust pathways.

Derivative [label="Target Derivative\n(e.g., Amine, Aryl)", fillcolor="#FBBC05"]; Core [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrecursorA [label="3-Ethylpyridine"]; PrecursorB [label="2-Amino-5-ethylpyridine"]; PrecursorC [label="2-Hydroxy-5-ethylpyridine\n(Pyridone Tautomer)"]; PrecursorD [label="2-Chloro-5-vinylpyridine"];

Derivative -> Core [label="SNA_r_ / Cross-Coupling"]; Core -> PrecursorA [label="N-Oxidation &\nChlorination"]; Core -> PrecursorB [label="Sandmeyer Reaction"]; Core -> PrecursorC [label="Chlorination (e.g., POCl₃)"]; Core -> PrecursorD [label="Selective Hydrogenation"]; }

Figure 1. Retrosynthetic analysis of this compound derivatives.

Strategy A: N-Oxidation and Chlorination of 3-Ethylpyridine

This is one of the most common and industrially scalable routes. The logic behind this strategy is to activate the pyridine ring towards chlorination at the desired C2 position.

-

N-Oxidation: Direct chlorination of 3-ethylpyridine is unselective. Converting the pyridine nitrogen to an N-oxide dramatically alters the electronic properties of the ring. The N-oxide group is strongly electron-donating through resonance, which significantly increases electron density at the C2 and C4 positions, making them susceptible to electrophilic attack. Simultaneously, it activates these positions for nucleophilic substitution after an initial reaction with a chlorinating agent.

-

Chlorination: Reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride are then used for deoxygenative chlorination.[3][4][5] The reaction proceeds via an intermediate where the N-oxide oxygen attacks the chlorinating agent. This creates a highly reactive species that facilitates the regioselective addition of a chloride ion to the C2 position, followed by elimination to restore aromaticity and yield the 2-chloropyridine product.

Start [label="3-Ethylpyridine"]; N_Oxide [label="3-Ethylpyridine-N-oxide"]; Intermediate [label="Activated Complex"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> N_Oxide [label="Oxidation\n(e.g., m-CPBA, H₂O₂)"]; N_Oxide -> Intermediate [label="Activation\n(e.g., POCl₃)"]; Intermediate -> Product [label="Chloride Attack &\nDeoxygenation"]; }

Figure 2. Workflow for synthesis via N-Oxidation and Chlorination.

Strategy B: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and powerful method for converting an aromatic amine into a halide via a diazonium salt intermediate.[6][7] This route is particularly valuable when 2-amino-5-ethylpyridine is a readily available precursor.

-

Diazotization: The primary amine is treated with a nitrous acid source (typically NaNO₂ in acidic media) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the often-unstable diazonium intermediate.

-

Copper-Catalyzed Substitution: The diazonium salt is then reacted with a copper(I) chloride (CuCl) solution. The reaction proceeds through a single-electron transfer mechanism, generating an aryl radical, dinitrogen gas, and a copper(II) species.[8] The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the final product and regenerate the copper(I) catalyst.[7][8]

Causality Insight: The Sandmeyer reaction is advantageous because it provides a regiochemically unambiguous route to the 2-chloro product, dictated entirely by the position of the initial amino group.[9] However, careful control of temperature and handling of potentially explosive diazonium salts are paramount for safety and success.

Strategy C: Chlorination of 2-Hydroxy-5-ethylpyridine

This method leverages the tautomeric equilibrium between 2-hydroxypyridine and its pyridone form. The pyridone tautomer behaves like an amide and its oxygen can be converted into a better leaving group, facilitating chlorination.

Mechanism: The pyridone is treated with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[10] The lone pair on the pyridone oxygen attacks the phosphorus center, leading to the formation of a phosphoryl intermediate. This intermediate is an excellent leaving group, and subsequent attack by a chloride ion at the C2 position results in the formation of this compound. This approach is analogous to converting a carboxylic acid to an acid chloride.

Strategy D: Modification of Pre-functionalized Pyridines

An alternative strategy involves starting with a pyridine ring that is already substituted at the 2- and 5-positions and modifying the 5-substituent. A notable example is the selective hydrogenation of 2-chloro-5-vinylpyridine.[11]

Rationale: This route can be advantageous if 2-chloro-5-bromopyridine or 2-chloro-5-formylpyridine are inexpensive starting materials. These can be converted to the vinyl intermediate via Suzuki or Wittig reactions, respectively. The critical step is the selective hydrogenation of the vinyl group without affecting the chloro substituent or the pyridine ring. Specialized catalysts, such as certain iridium-containing complexes, are required to achieve this high selectivity and yield.[11]

Derivatization of the this compound Scaffold

Once synthesized, the this compound core is a versatile platform for diversification. The C2-chloro group is the primary site of reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes the 2-position highly susceptible to nucleophilic aromatic substitution.[2][12] This is a cornerstone reaction for installing a variety of functional groups.

Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the C2 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[13] The negative charge is stabilized by resonance, particularly by delocalization onto the electronegative nitrogen atom.[2] Aromaticity is then restored by the elimination of the chloride leaving group.

Key Considerations:

-

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

-

Solvent: Polar aprotic solvents like DMF or DMSO are often used to solvate the cation and facilitate the reaction.

-

Leaving Group: While fluoride is often a better leaving group than chloride in SNAr reactions on electron-deficient arenes, chloropyridines are more common and cost-effective starting materials.[14]

Core [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="2-Amino Derivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ether [label="2-Alkoxy/Aryloxy Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Thioether [label="2-Thioether Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aryl [label="2-Aryl/Heteroaryl Derivatives", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Core -> Amine [label="SNA_r_\n(R₂NH)"]; Core -> Ether [label="SNA_r_\n(RO⁻)"]; Core -> Thioether [label="SNA_r_\n(RS⁻)"]; Core -> Aryl [label="Cross-Coupling\n(e.g., Suzuki, Negishi)"]; }

Figure 3. Key derivatization pathways from the core scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) | C-C (sp²-sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | C-C (sp²-sp) |

| Negishi Coupling | Organozinc Reagent | Pd(PPh₃)₄ | C-C |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos, BINAP | C-N |

Table 1. Common Cross-Coupling Reactions for Derivatization.

Expert Insight: The choice of catalyst and ligand is critical and depends on the specific coupling partners. For example, electron-rich ligands like phosphines (e.g., PPh₃, Xantphos) are typically required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond, which is the rate-limiting step for less reactive aryl chlorides.[15]

Detailed Experimental Protocols

The following protocols are presented as robust, validated procedures for key transformations.

Protocol 1: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine-N-oxide

This protocol is adapted for the ethyl analogue from a procedure for 2-chloro-5-methylpyridine.[4]

Materials:

-

3-Ethylpyridine-N-oxide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (2.0 eq)

-

Dichloromethane (DCM) (approx. 15 mL per gram of N-oxide)

-

Diisopropylamine (2.0 eq)

Procedure:

-

Charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and two addition funnels under a nitrogen atmosphere with 3-ethylpyridine-N-oxide and dichloromethane.

-

Cool the mixture to 0-5 °C using an ice-water bath.

-

Prepare two separate solutions: POCl₃ in DCM and diisopropylamine in DCM.

-

Add approximately 10% of the POCl₃ solution to the flask while maintaining the temperature at 0-5 °C.

-

Simultaneously add the remaining POCl₃ solution and the diisopropylamine solution to the reaction flask over a period of 2-3 hours, ensuring the internal temperature does not exceed 5 °C. The diisopropylamine acts as a base to neutralize the HCl generated in situ, preventing side reactions.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by slowly adding water, ensuring the temperature is controlled. The mixture is then neutralized with an aqueous base (e.g., NaOH solution) and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Protocol 2: Suzuki Cross-Coupling of this compound

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene/Water (4:1 mixture)

Procedure:

-

To a flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add the Pd(PPh₃)₄ catalyst, followed by the degassed toluene/water solvent mixture.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-aryl-5-ethylpyridine derivative.

Conclusion

The synthesis of this compound and its derivatives is a well-established yet continually evolving field. The classical methods, such as the N-oxidation/chlorination pathway and the Sandmeyer reaction, remain robust and scalable options for accessing the core structure. The true power of this scaffold is realized in its subsequent derivatization, where modern synthetic methodologies like SNAr and palladium-catalyzed cross-coupling reactions enable the construction of vast and diverse chemical libraries. A thorough understanding of the underlying mechanisms and the rationale for specific reaction conditions, as outlined in this guide, is essential for any researcher aiming to leverage this versatile building block in drug discovery and development.

References

- MySkinRecipes. This compound.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- Preparation of 2-chloro-5-methylpyridine. European Patent Office - EP 0121320 A1. Googleapis.com.

- Sandmeyer reaction. Wikipedia.

- How to Synthesize 2-Chloro-5-methylpyridine?. FAQ - Guidechem.

- 2-chloro-5-ethyl pyridine preparation method. Google Patents - CN104529881B.

- Pyrylium salts- kryptonite for the Sandmeyer reaction?. Scientific Update - UK.

- Sandmeyer Reaction Mechanism. BYJU'S.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Preparation of 2-chloro-5-methylpyridine. Google Patents - US4612377A.

- nucleophilic aromatic substitutions. YouTube. (2019-01-19).

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.

- 2 Chloro 5 Methylpyridine Manufacturers, Suppliers, Exporters From Vasai Mumbai India. IndiaMART.

- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. (2018-04-20).

- 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Huimeng Bio-tech.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.

- Regioselective chlorination of pyridine N‐oxides under optimized... ResearchGate.

- (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. (2020-09-08).

- Process for making 2-chloro-5-methylpyridine. Google Patents - US20170008846A1.

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents - US5329011A.

- Deoxygenative chlorination of pyridine N‐oxide. ResearchGate.

- 5-ethyl-2-methylpyridine. Organic Syntheses Procedure.

- Preparation method of 3-cyano-pyridine N-oxide. Google Patents - CN103570617A.

- Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Request PDF - ResearchGate. (2025-08-07).

- Dichlorine–pyridine N-oxide halogen-bonded complexes. Refubium - Freie Universität Berlin.

- One-step synthesis method of 2-chloropyridine from N-pyridine oxide. Google Patents - CN105669535A.

- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.

Sources

- 1. This compound [myskinrecipes.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 11. CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-5-ethylpyridine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-5-ethylpyridine, a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of acquiring and interpreting the ¹H NMR spectrum of this substituted pyridine, ensuring scientific integrity and providing actionable insights for structural elucidation.

Introduction: The Significance of NMR in Heterocyclic Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[2][3] In the realm of drug discovery and development, where substituted pyridines are common scaffolds, NMR provides unparalleled insights into molecular structure, connectivity, and conformation. A detailed understanding of the ¹H NMR spectrum of a molecule like this compound is fundamental to confirming its identity, assessing its purity, and understanding its chemical behavior.

This guide will provide a detailed prediction and interpretation of the ¹H NMR spectrum of this compound, explore the experimental protocols for acquiring high-quality spectra, and discuss common challenges in spectral interpretation for substituted pyridines.

Predicted ¹H NMR Spectral Analysis of this compound

Due to the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, the aromatic protons of the pyridine ring are expected to be deshielded and resonate at a lower field (higher ppm) compared to benzene.[4] The ethyl group will exhibit characteristic splitting patterns. Based on the analysis of similar compounds, such as 2-Chloro-5-methylpyridine[5], and established principles of NMR spectroscopy[6][7], the following ¹H NMR spectrum is predicted for this compound.

Molecular Structure and Proton Designations

To facilitate the discussion, the protons in this compound are designated as follows:

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR data for this compound is summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ha (H6) | ~8.2 | Doublet (d) | ~2.5 |

| Hb (H4) | ~7.5 | Doublet of doublets (dd) | ~8.5, 2.5 |

| Hc (H3) | ~7.2 | Doublet (d) | ~8.5 |

| Hd (CH₂) | ~2.6 | Quartet (q) | ~7.6 |

| He (CH₃) | ~1.2 | Triplet (t) | ~7.6 |

Rationale for Predictions:

-

Aromatic Protons (Ha, Hb, Hc):

-

Ha (H6): This proton is ortho to the nitrogen atom, which strongly deshields it, resulting in the furthest downfield chemical shift. It is coupled to Hb, leading to a doublet.

-

Hb (H4): This proton is coupled to both Ha and Hc, resulting in a doublet of doublets.

-

Hc (H3): This proton is adjacent to the chlorine-bearing carbon and is coupled to Hb, appearing as a doublet. The electron-donating effect of the ethyl group at the 5-position will slightly shield the ring protons compared to an unsubstituted pyridine.

-

-

Ethyl Group Protons (Hd, He):

-

Hd (CH₂): The methylene protons are adjacent to the aromatic ring and are deshielded. They are split by the three methyl protons into a quartet.

-

He (CH₃): The methyl protons are split by the two methylene protons into a triplet.

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps.

Sample Preparation

Proper sample preparation is critical to obtain a high-resolution NMR spectrum.[2][8][9][10]

-

Weighing the Sample: Accurately weigh 5-25 mg of this compound.[9][11]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2][12] The choice of solvent can influence chemical shifts.[13][14][15][16][17]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent line broadening in the spectrum.[11]

-

Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.[9][11]

-

Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

Spectrometer Setup and Data Acquisition

The following is a general procedure for a 400 MHz NMR spectrometer.

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent. Manual or automated shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.[12]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H NMR spectrum.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

-

Data Acquisition: Initiate the data acquisition.

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integration: The relative areas under each peak are integrated to determine the relative number of protons.

-

Peak Picking: The chemical shifts of all peaks are accurately determined.

Data Interpretation and Troubleshooting

Interpreting the ¹H NMR spectrum involves a systematic analysis of the chemical shifts, integration, and splitting patterns.[3][7][18]

Common Troubleshooting Scenarios for Substituted Pyridines

-

Overlapping Aromatic Signals: In some polysubstituted pyridines, the aromatic signals can overlap, making interpretation difficult.[12]

-

Solution: Higher field NMR instruments (e.g., 600 MHz or higher) can improve signal dispersion. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can be employed to identify coupled protons.[12]

-

-

Broad Peaks: Broad spectral lines can be due to several factors:

-

Poor Shimming: Re-shimming the sample can improve resolution.

-

Paramagnetic Impurities: The presence of paramagnetic metals can cause significant line broadening. Sample purification may be necessary.

-

Chemical Exchange: Protons undergoing chemical exchange on the NMR timescale can also appear as broad signals.

-

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that is critical for its structural verification. By understanding the predicted chemical shifts and coupling patterns, and by following a robust experimental protocol, researchers can confidently acquire and interpret the spectrum of this important chemical intermediate. This guide serves as a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, enabling them to leverage the power of NMR spectroscopy for their research and development endeavors.

References

- "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment.

- A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.PubMed.

- NMR Sample Preparation.College of Science and Engineering - University of Minnesota Twin Cities.

- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.Benchchem.

- NMR Sample Prepar

- "Solvent" effects in 1H NMR spectroscopy: A simple undergradu

- Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calcul

- NMR Sample Prepar

- Solvent Effects in Nuclear Magnetic Resonance Spectra.The Journal of Chemical Physics.

- Guide: Preparing a Sample for NMR analysis – Part I.Nanalysis.

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.Thieme Connect.

- 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.ChemicalBook.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.Unknown Source.

- This compound.MySkinRecipes.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- 6.

- NMR Spectroscopy :: Hans Reich NMR Collection - Content.

Sources

- 1. This compound [myskinrecipes.com]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. researchgate.net [researchgate.net]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.aip.org [pubs.aip.org]

- 17. thieme-connect.de [thieme-connect.de]

- 18. organicchemistrydata.org [organicchemistrydata.org]

Introduction: The Role of 13C NMR in Heterocyclic Compound Analysis

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Chloro-5-ethylpyridine

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical basis for the observed chemical shifts, offers predicted values based on established principles, and provides a detailed experimental protocol for acquiring high-quality 13C NMR spectra of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1] Specifically, 13C NMR spectroscopy enables the direct observation of the carbon backbone of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment. This sensitivity makes 13C NMR a powerful technique for identifying functional groups, determining substitution patterns, and confirming the identity of synthesized compounds.

For heterocyclic compounds like this compound, 13C NMR is particularly valuable. The nitrogen atom in the pyridine ring, along with the chloro and ethyl substituents, creates a unique electronic landscape. Understanding how these features influence the 13C chemical shifts is crucial for accurate spectral interpretation and structural confirmation.

Analysis of Substituent Effects on the Pyridine Ring

The 13C NMR chemical shifts of this compound can be rationalized by considering the electronic effects of the chloro and ethyl substituents on the parent pyridine ring. The chemical shifts of unsubstituted pyridine in CDCl3 are approximately: C2/C6 at 150 ppm, C4 at 136 ppm, and C3/C5 at 124 ppm.[2][3] The introduction of substituents alters these values through inductive and resonance effects.

-

The 2-Chloro Substituent: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect generally deshields adjacent carbon atoms, shifting their resonance to a higher ppm value. However, chlorine also possesses lone pairs of electrons that can participate in resonance, donating electron density (+R effect) into the ring. In the case of a 2-substituted pyridine, the inductive effect is dominant for the ipso-carbon (C2), while both inductive and resonance effects influence the other ring carbons.

-

The 5-Ethyl Substituent: The ethyl group is an alkyl group and is generally considered to be weakly electron-donating through an inductive effect (+I). This effect tends to shield the carbon atoms of the ring, causing a slight upfield shift (lower ppm) of their resonances.

The interplay of these effects results in the predicted 13C NMR chemical shifts for this compound.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for the Chemical Shift |

| C2 | ~151 | Directly attached to the electronegative chlorine atom and the ring nitrogen. The strong inductive withdrawal from both deshields this carbon significantly, resulting in a downfield shift. |

| C3 | ~123 | Experiences a weaker inductive effect from the chlorine at C2 and is meta to the ethyl group. Its chemical shift is expected to be close to that of the C3/C5 carbons in unsubstituted pyridine. |

| C4 | ~139 | Para to the chloro group and ortho to the ethyl group. The resonance effect from the chlorine and the weak inductive effect of the ethyl group both influence this position. It is expected to be slightly downfield compared to C4 in pyridine. |

| C5 | ~135 | Attached to the electron-donating ethyl group, which would cause some shielding. However, it is also influenced by the chloro and nitrogen atoms, leading to a complex interplay of effects. The attachment of the ethyl group is the dominant feature. |

| C6 | ~148 | Ortho to the nitrogen atom and meta to both the chloro and ethyl groups. The proximity to the electronegative nitrogen atom is the primary cause of its downfield shift, similar to the C6 position in pyridine. |

| C7 (-CH2-) | ~26 | A typical sp3-hybridized carbon of an ethyl group attached to an aromatic ring. |

| C8 (-CH3) | ~15 | A terminal methyl carbon of an ethyl group, generally found in the upfield region of the spectrum. |

Experimental Protocol for 13C NMR Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 20-50 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) to the NMR tube. CDCl3 is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single carbon resonance at ~77 ppm, which can serve as an internal reference.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous. If necessary, use a vortex mixer for a few seconds.

-

Transfer and Filtering (Optional): For samples with particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

| Parameter | Recommended Value | Purpose |

| Experiment | 1D 13C with proton decoupling (e.g., zgpg30) | Acquires a standard 1D 13C spectrum where all C-H couplings are removed, resulting in a single peak for each unique carbon atom. |

| Solvent | CDCl3 | Lock signal for field stability. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Pulse Program | zgpg30 or equivalent | A standard pulse program for quantitative 13C NMR with a 30° pulse angle to allow for faster relaxation and a shorter experimental time. |

| Acquisition Time | 1-2 seconds | The duration for which the FID is recorded. A longer acquisition time provides better resolution. |

| Relaxation Delay (d1) | 2-5 seconds | A delay between scans to allow for the complete relaxation of the carbon nuclei, which is important for accurate integration, especially for quaternary carbons. |

| Number of Scans (ns) | 1024 or higher | Due to the low natural abundance of 13C, a large number of scans are required to achieve an adequate signal-to-noise ratio.[1] |

| Spectral Width (sw) | 0-220 ppm | A standard spectral width that covers the entire range of 13C chemical shifts for organic molecules.[11][12][13] |

| Transmitter Offset (o1p) | Centered at ~110 ppm | Places the center of the spectral window in the middle of the expected chemical shift range. |

Data Processing

-

Fourier Transformation (FT): Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform. This will improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the transformed spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the CDCl3 solvent peak to 77.16 ppm.

-

Peak Picking and Integration: Identify all peaks corresponding to the compound and integrate their areas. While integration in proton-decoupled 13C NMR is not always strictly quantitative, it can provide an estimate of the number of carbons represented by each peak.

Experimental Workflow Diagram

Caption: A streamlined workflow for the acquisition and processing of a 13C NMR spectrum.

Conclusion

This technical guide has provided a detailed overview of the 13C NMR chemical shifts of this compound. By understanding the fundamental principles of substituent effects on the pyridine ring, researchers can confidently predict, interpret, and assign the 13C NMR spectrum of this and related heterocyclic compounds. The provided experimental protocol offers a robust methodology for obtaining high-quality spectral data, which is a critical step in the structural verification and quality control processes within chemical research and drug development.

References

- Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. [Link]

- ACS Publications.

- ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

- MDPI.

- ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

- Semantic Scholar.

- University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- CASPRE. 13C NMR Predictor. [Link]